![molecular formula C15H9Cl2FN2O2 B1621460 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione CAS No. 261363-77-3](/img/structure/B1621460.png)
4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione
Descripción general
Descripción
4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione is a useful research compound. Its molecular formula is C15H9Cl2FN2O2 and its molecular weight is 339.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescent Properties and Electronic Applications
One of the significant applications of derivatives similar to 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione is in the field of photoluminescent materials. Beyerlein and Tieke (2000) developed π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, showcasing strong photoluminescence and higher photochemical stability. These properties render the compounds suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Synthesis and Derivatives
The synthesis and characterization of derivatives related to 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione have been a focus of research. Mulholland, Foster, and Haydock (1972) explored the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, demonstrating methods for obtaining various substituted diones, which are crucial for further chemical investigations and potential applications in material science (Mulholland, Foster, & Haydock, 1972).
Protoporphyrinogen IX Oxidase Inhibitors
A study by Li et al. (2005) highlighted the structural analysis of trifluoromethyl-substituted compounds, including derivatives similar to the given compound, showcasing their role as protoporphyrinogen IX oxidase inhibitors. These inhibitors are significant in the development of herbicides and understanding their mode of action at the molecular level. The study provides insights into the dihedral angles and distances between atoms, contributing to the understanding of their inhibitory activity (Li et al., 2005).
Fluorescent Organoboron Complexes
Garre et al. (2019) synthesized a new family of highly fluorescent unsymmetrical organoboron complexes containing moieties related to 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione. These compounds demonstrate strong UV-Vis absorptions and high quantum yields, making them suitable for potential applications in bioorthogonal chemistry and as fluorescent probes for cell imaging. The study underscores the importance of such compounds in the development of new materials with enhanced optical properties (Garre et al., 2019).
Propiedades
IUPAC Name |
4-chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O2/c1-7-5-8-12(13(17)19-7)15(22)20(14(8)21)6-9-10(16)3-2-4-11(9)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTQXUZYWVFTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381874 | |
| Record name | 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261363-77-3 | |
| Record name | 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261363-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



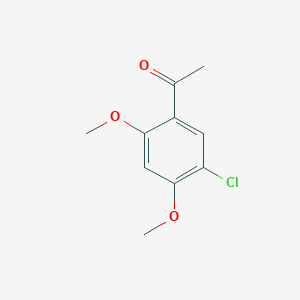

![4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1621380.png)


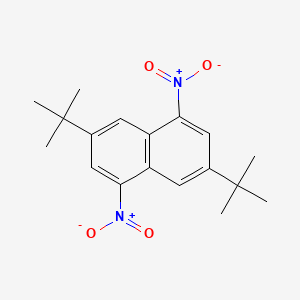
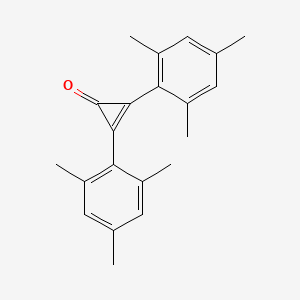

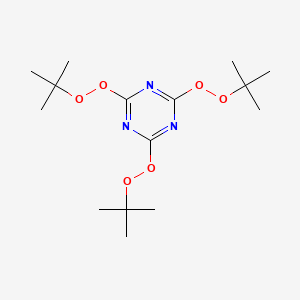
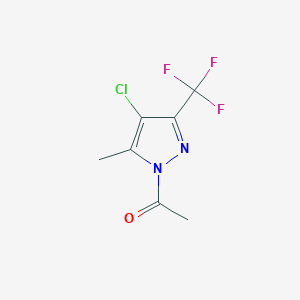

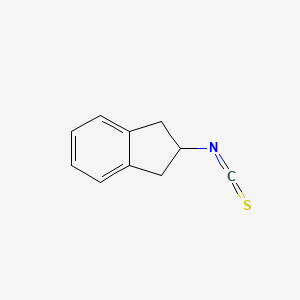
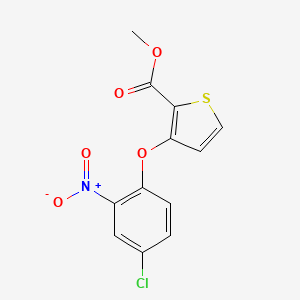
![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)